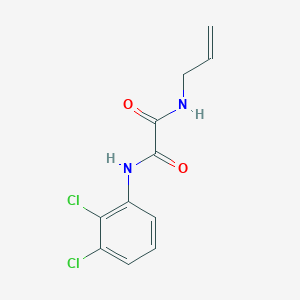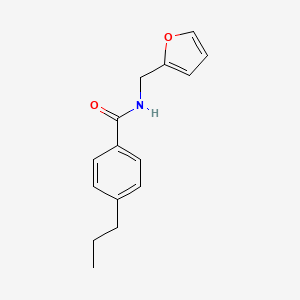![molecular formula C13H16ClN3O2S B4762592 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide
Descripción general
Descripción
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide (CMPD 101) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPD 101 is a sulfonamide derivative that has been shown to have both biochemical and physiological effects. In
Mecanismo De Acción
CMPD 101 works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer growth, and viral replication. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It also inhibits the activity of the protein phosphatase PP2A, which is involved in regulating cell signaling pathways.
Biochemical and Physiological Effects:
CMPD 101 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, CMPD 101 has been shown to inhibit viral replication by blocking the activity of viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPD 101 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. It is also soluble in both water and organic solvents, making it easy to use in a variety of assays. However, one limitation of CMPD 101 is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CMPD 101. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of new analogs of CMPD 101 with improved potency and selectivity. Finally, more research is needed to understand the mechanism of action of CMPD 101 and its interactions with other proteins and enzymes in the body.
Aplicaciones Científicas De Investigación
CMPD 101 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CMPD 101 has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication.
Propiedades
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-10-4-6-11(7-5-10)20(18,19)16(2)9-13-12(14)8-15-17(13)3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCYYABLRIVOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4762515.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4762519.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4762523.png)
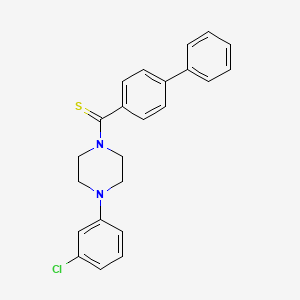
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4762542.png)
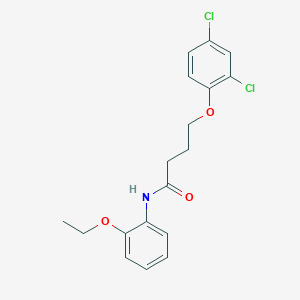
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
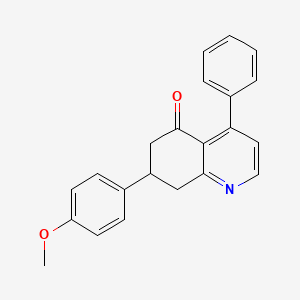
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)

![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)
